N-butyl-6-chloro-5-nitropyrimidin-4-amine
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Overview
Description
N-butyl-6-chloro-5-nitropyrimidin-4-amine: is a chemical compound with the molecular formula C8H11ClN4O2 and a molecular weight of 230.65 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a butyl group, a chlorine atom, and a nitro group attached to the pyrimidine ring.
Preparation Methods
The synthesis of N-butyl-6-chloro-5-nitropyrimidin-4-amine typically involves the following steps:
Chlorination: The addition of a chlorine atom to the pyrimidine ring.
Butylation: The attachment of a butyl group to the nitrogen atom of the pyrimidine ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and efficiency .
Chemical Reactions Analysis
N-butyl-6-chloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-butyl-6-chloro-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-6-chloro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to affect cellular processes such as DNA synthesis and repair .
Comparison with Similar Compounds
N-butyl-6-chloro-5-nitropyrimidin-4-amine can be compared with other similar compounds such as:
6-chloro-N-ethyl-5-nitropyrimidin-4-amine: This compound has an ethyl group instead of a butyl group, which may affect its chemical properties and biological activities.
6-chloro-5-nitropyrimidin-4-amine: Lacks the butyl group, which may result in different reactivity and applications.
Properties
CAS No. |
492464-18-3 |
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Molecular Formula |
C8H11ClN4O2 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
N-butyl-6-chloro-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C8H11ClN4O2/c1-2-3-4-10-8-6(13(14)15)7(9)11-5-12-8/h5H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
SLMDKWYHHCRFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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